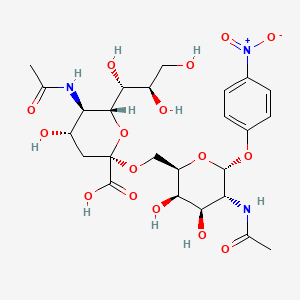

Neu5Ac|A(2-6)GalNAc-|A-pNP

Description

Significance of Glycans in Biological Systems and Cellular Processes

Glycans, or complex carbohydrates, are fundamental macromolecules essential for life, alongside nucleic acids, proteins, and lipids. lubio.ch They are ubiquitously present on cell surfaces, in the extracellular matrix, and attached to proteins and lipids, forming glycoconjugates. lubio.choup.com This widespread presence underscores their involvement in a vast array of biological processes. oup.comunits.it

Key functions of glycans include:

Cellular Communication and Recognition: Glycans on the cell surface, collectively known as the glycocalyx, act as recognition signals that mediate cell-to-cell adhesion, migration, and signaling. creative-proteomics.comnews-medical.net These interactions are vital for tissue development, immune responses, and maintaining cellular homeostasis. creative-proteomics.comnews-medical.net

Protein Folding and Stability: The attachment of glycans to proteins, a process called glycosylation, is a crucial post-translational modification that influences the proper folding, stability, and trafficking of glycoproteins. neb.comlongdom.org Glycans can shield proteins from degradation by proteases. creative-proteomics.com

Immune Response Modulation: Glycans play a dual role in the immune system. They can act as antigens that trigger an immune response, particularly on pathogens, and they can also regulate the activity of host immune cells. creative-proteomics.comnews-medical.net Changes in the glycosylation of immune checkpoint proteins can affect treatment outcomes for diseases like cancer. news-medical.net

Receptor Activation and Signal Transduction: Glycosylation can modulate the interaction between receptors and their ligands, thereby altering signal transduction pathways. units.it For instance, certain glycan structures can affect the endocytosis of receptors, controlling their expression on the cell surface and signaling thresholds. units.it

The immense structural diversity of glycans, arising from different monosaccharide units, linkage types, and branching patterns, allows for a wide range of biological functions. lubio.chlongdom.orgbiorxiv.org This complexity makes them ideal markers for various physiological activities. researchgate.net

Overview of Sialylated O-Glycans and their Foundational Biological Importance

Among the various classes of glycans, O-linked glycans (O-glycans) are characterized by the attachment of a sugar chain to the hydroxyl group of a serine or threonine amino acid residue in a protein. neb.comcreative-proteomics.com The biosynthesis of O-glycans begins with the addition of a single N-acetylgalactosamine (GalNAc) residue, forming the Tn antigen. creative-proteomics.comnih.gov This initial structure can then be extended to form various core structures, which are further diversified by the addition of other sugars, including sialic acid. creative-proteomics.comnih.gov

Sialylated O-glycans are O-glycans that have sialic acid, typically N-acetylneuraminic acid (Neu5Ac), at their terminal positions. creative-proteomics.comresearchgate.net The addition of sialic acid, or sialylation, has profound effects on the biological function of the glycoprotein:

Stabilization and Protection: Sialylated O-glycans contribute a negative charge to the molecule, which helps to stabilize the protein's conformation and can increase its thermal stability. researchgate.netportlandpress.com This dense clustering of negatively charged glycans can create a protective barrier and increase the viscosity of mucins. researchgate.netportlandpress.com

Modulation of Cellular Interactions: The negative charge of sialic acid can cause electrostatic repulsion, which can prevent cell-cell adhesion and regulate the clustering of glycoproteins within the cell membrane. nih.gov Conversely, sialic acids can also be specifically recognized and bound by glycan-binding proteins (lectins), mediating crucial cell-cell interactions. nih.gov

Immune System Evasion: The presence of certain sialylated structures on the surface of cancer cells can shield them from recognition by the immune system, preventing immune cells from binding and attacking the tumor. creative-proteomics.com

Regulation of Protein Half-life: Sialylation can mask underlying galactose residues, preventing the protein from being cleared from the bloodstream by asialoglycoprotein receptors in the liver, thereby increasing its serum half-life. portlandpress.com

The specific linkage of sialic acid to the underlying glycan chain is critical. For example, the sialyl-Tn antigen is formed when sialic acid is attached to the initial GalNAc residue via an α2-6 linkage. nih.gov

Role of Neu5Acα(2→6)GalNAcα-pNP as a Synthetic Glycosylated Compound for Academic Research

Synthetic glycosylated compounds are indispensable for advancing glycobiology research by providing defined structures for studying specific biological interactions and enzymatic activities. uconn.eduresearchgate.netnih.govresearchgate.net Neu5Acα(2→6)GalNAcα-pNP is a synthetic compound that represents the sialyl-Tn antigen attached to a p-nitrophenyl (pNP) group. chemimpex.comtcichemicals.com This chromogenic aglycone allows for the easy detection and quantification of enzymatic activity, making the compound a valuable tool for various research applications. chemimpex.comnih.gov

Key research applications of Neu5Acα(2→6)GalNAcα-pNP include:

Enzyme Substrate Specificity Studies: It serves as a specific substrate for sialidases (also known as neuraminidases), enzymes that cleave sialic acid residues from glycoconjugates. nih.govnih.gov By using this and other synthetic sialosides, researchers can perform high-throughput screening to determine and compare the substrate specificities of different sialidases from various sources, including humans and bacteria. nih.govnih.gov

Glycobiology Research: As a well-defined glycan structure, it is used to study the interactions between glycans and glycan-binding proteins, helping to elucidate cellular communication and signaling pathways. chemimpex.comchemimpex.com

Development of Diagnostic Tools and Therapeutics: The compound can be used in assays to detect specific glycan modifications that may be associated with diseases like cancer. chemimpex.comchemimpex.com Understanding the interactions it is involved in is crucial for the rational design of glycan-based therapeutics and vaccines. chemimpex.combiorxiv.orgchemimpex.com

The chemoenzymatic synthesis of such compounds allows for the creation of a library of structurally diverse glycans, which can be used to generate microarrays for high-throughput analysis of glycan-binding protein specificities. nih.gov

Data Tables

Table 1: Key Biological Roles of Glycans

| Biological Role | Description | References |

| Cellular Recognition | Mediate cell-cell adhesion, migration, and signaling through interactions with glycan-binding proteins. | units.it, creative-proteomics.com |

| Protein Stability | Influence protein folding, protect from degradation, and affect solubility and aggregation. | longdom.org, creative-proteomics.com |

| Immune Modulation | Act as antigens for pathogen recognition and regulate host immune cell activity. | creative-proteomics.com, news-medical.net |

| Signal Transduction | Modulate receptor-ligand interactions and control receptor expression on the cell surface. | units.it |

Table 2: Functions of Sialylated O-Glycans

| Function | Mechanism | References |

| Protein Stabilization | The negative charge from sialic acid stabilizes protein conformation and increases thermal stability. | researchgate.net, portlandpress.com |

| Increased Serum Half-life | Masks underlying galactose residues, preventing clearance by liver receptors. | portlandpress.com |

| Immune Evasion | Sialylated structures on cancer cells can shield them from immune cell recognition. | creative-proteomics.com |

| Modulation of Adhesion | Electrostatic repulsion from sialic acid can hinder cell-cell adhesion. | nih.gov |

Table 3: Research Applications of Neu5Acα(2→6)GalNAcα-pNP

| Application Area | Specific Use | References |

| Enzymology | Serves as a chromogenic substrate to study the kinetics and specificity of sialidases. | nih.gov, nih.gov, chemimpex.com |

| Glycobiology | Used to investigate glycan-protein interactions and their role in cellular signaling. | chemimpex.com, chemimpex.com |

| Biomedical Research | Employed in assays for disease diagnostics and in the development of glycan-based vaccines and drugs. | chemimpex.com, chemimpex.com |

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O16/c1-10(30)26-17-14(32)7-25(24(37)38,44-22(17)19(34)15(33)8-29)41-9-16-20(35)21(36)18(27-11(2)31)23(43-16)42-13-5-3-12(4-6-13)28(39)40/h3-6,14-23,29,32-36H,7-9H2,1-2H3,(H,26,30)(H,27,31)(H,37,38)/t14-,15+,16+,17+,18+,19+,20-,21+,22+,23-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTAJFSVNJSJQO-KQIYEZIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Studies Employing Neu5acα 2→6 Galnacα Pnp As a Substrate

Characterization of Sialyltransferase Activity and Specificity

Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, typically CMP-Neu5Ac, to an acceptor molecule, such as a glycoprotein or glycolipid. uu.nlnih.gov The compound Neu5Acα(2→6)GalNAcα-pNP is instrumental in characterizing the activity of sialyltransferases that specifically form α2,6-linkages to an N-acetylgalactosamine (GalNAc) residue.

The specificity of α2,6-sialyltransferases is a critical aspect of their biological function, dictating which glycan structures are modified. nih.govnih.gov Enzymes are often highly specific, recognizing not only the terminal sugar but also the underlying glycan structure. nih.gov For example, the human B blood group α1–3 galactosyltransferase requires an α1–2-linked fucose on the acceptor galactose residue for its activity. nih.gov

Kinetic studies are performed to determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. While specific kinetic data for Neu5Acα(2→6)GalNAcα-pNP with various sialyltransferases are spread across numerous studies, the table below illustrates typical findings for related substrates, demonstrating how modifications to the acceptor molecule influence these parameters.

| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (nmol/mL/min) | Reference |

|---|---|---|---|---|

| ST6Gal I | β-D-Galp-(1→4)-β-D-GlcpNAc-OR | 3.84 | 0.053 | uu.nl |

| ST6Gal II | β-D-Galp-(1→4)-β-D-GlcpNAc-OR | N/A | 0.019 | uu.nl |

| ST6Gal I | 3'-deoxy-β-D-Galp-(1→4)-β-D-GlcpNAc-OR | 8.65 | 0.034 | uu.nl |

| ST6Gal I | 4'-deoxy-β-D-Galp-(1→4)-β-D-GlcpNAc-OR | 6.99 | 0.042 | uu.nl |

Note: Data represents examples of kinetic studies on sialyltransferases with related substrates to illustrate typical parameter ranges. "OR" represents the aglycon part of the synthetic substrate.

Two key enzymes responsible for the synthesis of the Sialyl-Tn antigen (Neu5Acα2-6GalNAc-O-Ser/Thr) are ST6GalNAc-I and ST6GalNAc-II. researchgate.netnih.gov Both are candidates for Sialyl-Tn synthases and have been extensively studied to delineate their specific roles. researchgate.netnih.govnih.gov

Initial studies suggested that only ST6GalNAc-I could synthesize the Sialyl-Tn antigen. nih.gov However, further research demonstrated that both ST6GalNAc-I and ST6GalNAc-II exhibit activity towards substrates containing the GalNAc-O-Thr/Ser structure, such as asialo-ovine submaxillary mucin (asialo-OSM). nih.gov This indicates that both enzymes are potential Sialyl-Tn synthases. nih.gov

Despite similar in vitro activities when only the Tn antigen (GalNAcα-O-Ser/Thr) is available, the two enzymes show different preferences when both Tn and T antigens (Galβ1-3GalNAcα-O-Ser/Thr) are present. researchgate.netnih.gov

ST6GalNAc-I acts preferentially on the Tn antigen, making it the major Sialyl-Tn synthase. researchgate.netnih.gov Its expression in cancer cells is strongly linked to the high levels of Sialyl-Tn antigen observed in various carcinomas. researchgate.netnih.gov

ST6GalNAc-II preferentially acts on the T antigen, leading to the biosynthesis of the Sialyl-6T structure (Galβ1-3[Neu5Acα2-6]GalNAc-O-Ser/Thr). researchgate.netnih.gov

Studies using cell lines transfected with these enzymes have confirmed their distinct roles. Gastric cancer cells (MKN45) transfected with ST6GalNAc-I showed high expression of the Sialyl-Tn antigen, while those transfected with ST6GalNAc-II primarily produced the Sialyl-6T structure. researchgate.netnih.gov The substrate specificity of both enzymes is also influenced by the amino acid sequence of the acceptor glycopeptide. researchgate.netnih.gov

Investigation of Glycosidase and Sialidase Enzymatic Activity

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, breaking down complex carbohydrates into smaller units. dtu.dk Sialidases, also known as neuraminidases, are a specific class of glycosidases that cleave terminal sialic acid residues from glycoconjugates. mdpi.comresearchgate.net Neu5Acα(2→6)GalNAcα-pNP is an excellent substrate for assaying the activity of sialidases that are specific for the α2-6 linkage.

The enzymatic reaction involves the sialidase cleaving the bond between Neu5Ac and GalNAc. Sialidase activity is crucial in many biological processes, including synaptic plasticity in the brain and viral pathogenesis. mdpi.comresearchgate.net For instance, bacterial sialidases can degrade host sialic acids to aid in colonization and biofilm formation. researchgate.net Probes have been developed to image sialidase activity in mammalian tissues, revealing its role in processes like neuronal depolarization and insulin secretion. mdpi.com Using substrates like Neu5Acα(2→6)GalNAcα-pNP allows researchers to screen for and characterize specific sialidases, such as the NanB sialidase from Pasteurella multocida, which can hydrolyze both Neu5Acα(2–6)Gal and Neu5Acα(2–3)Gal linkages. researchgate.net

Elucidation of Enzyme Reaction Mechanisms and Catalytic Turnover Rates

Understanding the reaction mechanism of glycosyltransferases and glycosidases is fundamental to comprehending their function. Glycosyltransferases typically use a nucleotide sugar donor and catalyze the transfer of a monosaccharide to an acceptor substrate. nih.gov Sialyltransferases possess highly conserved "sialylmotifs" (L, S, VS, and III) in their catalytic domain that are directly involved in binding the CMP-Neu5Ac donor and positioning the acceptor for the reaction. nih.govatlasgeneticsoncology.org

Glycosidases, including sialidases, generally operate via one of two mechanisms: an inverting mechanism involving a single displacement reaction or a retaining mechanism that proceeds through a double-displacement reaction. dtu.dk The retaining mechanism involves a catalytic nucleophile (often an aspartic or glutamic acid residue) attacking the anomeric center of the substrate, forming a covalent glycosyl-enzyme intermediate, which is then hydrolyzed by a water molecule. dtu.dk

Profiling of Glycosyltransferase Substrate Specificity

Profiling the substrate specificity of glycosyltransferases is essential for understanding their biological roles and for applications in biocatalysis and metabolic engineering. nih.gov Neu5Acα(2→6)GalNAcα-pNP can be used in high-throughput screening platforms to profile entire families of enzymes. nih.gov

These screens can reveal widespread promiscuity among glycosyltransferases, where a single enzyme can accept numerous, structurally diverse substrates. nih.gov For example, a large-scale screening of plant family 1 glycosyltransferases showed that every enzyme tested was active on at least 11 different substrates out of a library of 453 natural products. nih.gov Such studies highlight that while some glycosyltransferases are highly specific, many have a broader substrate scope. nih.govmarioschubert.ch This promiscuity allows organisms to produce a vast diversity of glycoconjugates using a limited number of enzymes. nih.gov Using a defined substrate like Neu5Acα(2→6)GalNAcα-pNP allows researchers to identify which enzymes in a given proteome are capable of recognizing and potentially further modifying this specific cancer-associated glycan structure.

Contribution to O Glycosylation Pathway Research and Biosynthesis

Elucidation of Mucin-Type O-Glycosylation Initiation and Chain Elongation

The biosynthesis of mucin-type O-glycans is a sequential process that occurs in the Golgi apparatus, initiated by the addition of GalNAc to serine or threonine residues on a polypeptide chain. nih.gov This first step is catalyzed by a family of up to 20 polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), forming the foundational structure known as the Tn antigen (GalNAc-α-Ser/Thr). nih.govnih.gov

Under normal physiological conditions, the Tn antigen is typically elongated by the action of various glycosyltransferases to form more complex core structures and extended glycan chains. nih.gov The most common pathway involves the addition of a galactose (Gal) residue by core 1 β1,3-galactosyltransferase (C1GalT1, or T-synthase) to create the Core 1 structure, also known as the T-antigen. nih.govresearchgate.net This Core 1 structure is the precursor for the majority of O-glycans found in glycoproteins. nih.gov

The study of the sTn antigen, facilitated by compounds like Neu5Ac|A(2-6)GalNAc-|A-pNP, has been instrumental in understanding a critical juncture in this pathway: the point of chain termination. The addition of a sialic acid residue to the initial GalNAc prevents the subsequent action of elongating glycosyltransferases like T-synthase. mdpi.com This sialylation acts as a capping event, effectively truncating the O-glycan chain and leading to the expression of the simple, tumor-associated sTn antigen instead of more complex, branched structures. mdpi.comnih.gov Therefore, the formation of the sTn antigen represents a key competitive event that dictates whether an O-glycan chain will be elongated or terminated at its earliest stage.

Understanding Sialylation in Core O-Glycan Biosynthesis

Sialylation, the terminal modification of glycan chains with sialic acid, is a crucial process in the biosynthesis of O-glycans, influencing a wide range of cellular functions. The presence of Neu5Ac as a terminal cap on the Tn antigen highlights a specific and highly significant sialylation event that bypasses the formation of the usual O-glycan core structures.

The Sialyl-Tn (sTn) antigen (Neu5Acα2-6GalNAcα-O-Ser/Thr) is a disaccharide formed when a sialic acid (specifically Neu5Ac in humans) is transferred from a donor substrate, CMP-Neu5Ac, to the carbon 6 position of the GalNAc residue of the Tn antigen. mdpi.comresearchgate.net This reaction is catalyzed by a specific sialyltransferase known as ST6GalNAc-I (Alpha-N-acetylgalactosaminide alpha-2,6-sialyltransferase 1). mdpi.comresearchgate.net While other related enzymes exist, such as ST6GalNAc-II, ST6GalNAc-I is considered the primary enzyme responsible for sTn synthesis in a cellular context. mdpi.com The expression of sTn is a hallmark of aberrant glycosylation and is rarely found in normal adult tissues but is overexpressed in numerous types of epithelial cancers, where its presence is often associated with poor prognosis. mdpi.commdpi.com

| Component | Description |

|---|---|

| Substrate | Tn Antigen (GalNAc-α-Ser/Thr) |

| Enzyme | ST6GalNAc-I |

| Sialic Acid Donor | CMP-Neu5Ac |

| Product | Sialyl-Tn Antigen (Neu5Acα2-6GalNAcα-O-Ser/Thr) |

The biosynthesis of O-glycans is dictated by the coordinated and competitive actions of numerous glycosyltransferases located within the Golgi apparatus. nih.govmdpi.com The fate of the initial Tn antigen is a prime example of this enzymatic competition. Once the Tn antigen is formed, it becomes a substrate for at least two competing enzymes: ST6GalNAc-I and Core 1 β1,3-galactosyltransferase (T-synthase). mdpi.com

ST6GalNAc-I adds a sialic acid to form the sTn antigen, terminating the chain. mdpi.com

T-synthase adds a galactose to form the Core 1 structure (T antigen), which can then be further elongated to create Core 2, 3, or 4 structures and more complex O-glycans. nih.govresearchgate.net

The relative expression levels and activities of these competing enzymes determine the glycan profile of the cell. mdpi.com In cells where ST6GalNAc-I is highly expressed or T-synthase activity is compromised, the pathway is shunted towards the synthesis of the truncated sTn antigen. nih.govmdpi.com This prevents the formation of the longer, more complex O-glycans typically found on healthy cell surfaces. mdpi.com This competitive interplay is a critical control point that regulates the structural diversity and function of O-glycans.

| Initial Substrate | Competing Enzyme | Reaction | Product | Pathway Outcome |

|---|---|---|---|---|

| Tn Antigen | ST6GalNAc-I | Sialylation (addition of Neu5Ac) | Sialyl-Tn (sTn) Antigen | Chain Termination |

| T-synthase (C1GalT1) | Galactosylation (addition of Gal) | Core 1 (T) Antigen | Chain Elongation |

Analysis of Regulatory Mechanisms in O-Glycosylation via Enzyme Expression and Substrate Context

The regulation of O-glycosylation is a multi-faceted process that depends heavily on the expression and localization of glycosyltransferases, as well as the availability and context of their substrates. nih.govnih.gov The expression of the sTn antigen is a direct consequence of the deregulation of these mechanisms.

The primary factor driving sTn synthesis is the transcriptional upregulation of the ST6GALNAC1 gene, which leads to increased levels and activity of the ST6GalNAc-I enzyme. researchgate.netmdpi.com Overexpression of this single enzyme has been shown to be sufficient to induce sTn expression in various cell lines. mdpi.com Conversely, the activity of enzymes responsible for chain elongation, such as T-synthase, can be downregulated in pathological states. The T-synthase requires a specific molecular chaperone, known as Cosmc, for its correct folding and activity. nih.gov Mutations or epigenetic silencing of the COSMC gene leads to inactive T-synthase, a subsequent accumulation of the Tn antigen substrate, and its consequent sialylation to form sTn. nih.govmdpi.com

Furthermore, the regulation of O-glycosylation is influenced by the spatial distribution of enzymes within the different compartments of the Golgi apparatus (cis, medial, trans). nih.gov The localization of competing enzymes in different cisternae can control the sequence of glycan addition. nih.gov Changes in the Golgi environment or altered trafficking of these enzymes can shift the balance of the glycosylation machinery, favoring the production of truncated structures like the sTn antigen. nih.gov Therefore, the final O-glycan profile of a cell is not determined by a rigid template but by a dynamic interplay between enzyme expression, enzyme localization, and substrate availability.

| Regulatory Factor | Mechanism | Effect on sTn Antigen Expression |

|---|---|---|

| Enzyme Expression | Upregulation of ST6GALNAC1 gene transcription. | Increased synthesis of ST6GalNAc-I, leading to higher sTn levels. |

| Enzyme Activity | Downregulation or inactivation of competing enzymes (e.g., T-synthase) due to mutations or loss of chaperones (e.g., Cosmc). | Increased availability of Tn antigen substrate for ST6GalNAc-I, promoting sTn formation. |

| Subcellular Localization | Altered distribution of glycosyltransferases within Golgi compartments. | Can favor premature termination of O-glycan chains by making the Tn antigen more accessible to ST6GalNAc-I. |

Investigation of Glycan Protein Recognition and Intermolecular Interactions

Probing Carbohydrate-Binding Proteins and Lectins

The compound Neu5Ac|A(2-6)GalNAc-|A-pNP is instrumental in characterizing the binding specificities of various carbohydrate-binding proteins, particularly lectins. Lectins are proteins that recognize and bind to specific carbohydrate structures, playing vital roles in numerous biological processes.

One significant application of this compound is in the study of Siglecs (Sialic acid-binding immunoglobulin-type lectins), a family of receptors primarily expressed on immune cells. nih.govtcichemicals.com These receptors are known to recognize sialylated glycans, and this compound can be used as a ligand to probe the binding preferences of different Siglec family members. nih.govsussex-research.com For instance, initial studies suggested that the sialyl Tn (sTn) antigen (Neu5Acα2,6GalNAc), which this compound mimics, is a preferred ligand for Siglec-15. nih.gov

Furthermore, this synthetic glycan is employed in various binding assays to elucidate the specificities of other lectins. For example, studies have utilized similar pNP-tagged glycans to investigate the binding characteristics of lectins like Jacalin, demonstrating its preference for certain O-glycan core structures. oup.com The p-nitrophenyl group allows for easy detection and quantification in enzyme-linked lectin-binding assays and other analytical techniques. tcichemicals.comoup.com

Research has also explored the interaction of this glycan structure with C-type lectins, such as CLEC10A (also known as MGL or CD301). nih.gov Studies have shown that CLEC10A can bind to the Neu5Acα2,6-Tn antigen, a structure found on some cancer cells. nih.gov The affinity of this interaction has been quantified using techniques like surface plasmon resonance (SPR), revealing dissociation constants in the micromolar range. nih.gov

The following table summarizes the binding affinities of various lectins for glycan structures related to this compound.

| Lectin | Ligand | Dissociation Constant (Kd) | Technique |

| CLEC10A | Neu5Acα2,6-Tn | 297 µM | Surface Plasmon Resonance (SPR) |

| CLEC10A | Neu5Gcα2,6-Tn | 80 µM | Surface Plasmon Resonance (SPR) |

This table presents data on the binding of lectins to related glycan structures, providing context for the interactions involving this compound.

Role in Studies of Cellular Signaling Pathways and Intercellular Communication

Glycans displayed on the cell surface are fundamental to cellular signaling and intercellular communication. helsinki.fi The compound this compound, as a mimic of the sTn antigen, is a valuable tool for dissecting the roles of this specific glycan in these complex processes. mdpi.com

Alterations in cell surface glycosylation are a hallmark of cancer, and the appearance of truncated O-glycans like the sTn antigen is associated with malignant transformation. biorxiv.orgnih.gov These aberrant glycans can influence cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov For example, the PI3K/Akt/mTOR pathway, a central regulator of many cellular processes, can be influenced by changes in cell surface glycosylation. nih.gov The presence of specific glycans can modulate the activity of receptor tyrosine kinases, which are upstream activators of this pathway. plos.org

Furthermore, glycans are involved in direct cell-cell communication. glycobiology.org The interaction between a glycan on one cell and a lectin on another can trigger a signaling cascade within the receiving cell. helsinki.fi The sTn antigen, for example, has been implicated in interactions that can modulate the tumor microenvironment. nih.gov By using this compound in cellular assays, researchers can investigate how the presentation of this specific glycan on a cell surface affects signaling in neighboring cells.

Defective intercellular communication is a known factor in the progression of cancer. nih.gov Glycan-lectin interactions play a role in mediating cell adhesion and communication, and disruptions in these interactions can contribute to the loss of normal tissue architecture and the acquisition of metastatic potential. nih.gov Studies using synthetic glycans like this compound can help to elucidate the specific contributions of the sTn antigen to these processes.

Analysis of Glycan-Mediated Immune Responses and Immunochemistry

The immune system relies heavily on glycan recognition for distinguishing between self and non-self, as well as for modulating immune responses. neb.com The sTn antigen, mimicked by this compound, is a tumor-associated carbohydrate antigen (TACA) and its expression on cancer cells can elicit an immune response. mdpi.comnih.gov

This synthetic glycan is utilized in immunochemical techniques to study these responses. For instance, it can be used in enzyme-linked immunosorbent assays (ELISAs) to detect and quantify antibodies that specifically recognize the sTn antigen in patient sera. elgalabwater.com The development of monoclonal antibodies that target TACAs is a promising area of cancer immunotherapy, and this compound is an essential tool for screening and characterizing such antibodies. nih.gov

Furthermore, the interaction of sTn with lectins on immune cells, such as Siglecs and C-type lectins, can have immunomodulatory effects. nih.govnih.gov As mentioned previously, Siglec-15 and CLEC10A can bind to the sTn antigen. nih.govnih.gov This binding can trigger signaling pathways within the immune cells, potentially leading to an immunosuppressive tumor microenvironment. nih.gov By using this compound in co-culture experiments with immune cells and cancer cells, researchers can investigate the functional consequences of this glycan-lectin interaction on immune cell activation and cytokine production.

Immunohistochemistry (IHC) is another powerful technique where this compound, or antibodies generated against it, can be applied. nih.gov IHC allows for the visualization of the sTn antigen's expression and localization within tumor tissues, providing valuable information for cancer diagnosis and prognosis. nih.govnih.gov The following table summarizes the expression of the Tn and sTn antigens in various cancers as determined by immunohistochemistry.

| Cancer Type | Tn Antigen Expression (%) | sTn Antigen Expression (%) |

| Breast | 57 | Not specified |

| Colorectal | 51 | 80 |

| Pancreatic | 53 | 56 |

| CNS | 5 | 1 |

| Mesenchymal | 0 | 0 |

This table, adapted from studies using monoclonal antibodies for immunohistochemical staining, highlights the prevalence of the Tn and sTn antigens in different cancers, underscoring the importance of tools like this compound for their study. nih.gov

Methodological Advancements and Assays in Glycoscience Research

Development and Application of Colorimetric and Fluorogenic Assays for Enzymatic Activity Detection

The development of sensitive and specific assays is crucial for characterizing the activity of glycosyltransferases and glycosidases. The inclusion of a chromogenic or fluorogenic leaving group, such as para-nitrophenyl (B135317) (pNP), allows for the straightforward detection of enzyme activity.

The enzymatic release of pNP from a glycosidic linkage results in the formation of p-nitrophenolate, which can be quantified spectrophotometrically by its absorbance at 400 nm. nih.gov While this method is well-established, its sensitivity can be limited by the modest change in absorbance upon substrate cleavage. nih.gov To address this, fluorogenic substrates have been developed, offering significantly higher sensitivity. nih.gov For instance, fluorescein-based substrates have been synthesized and used to detect enzymatic activity in O-GlcNAcase isoforms for the first time, demonstrating the power of this approach. nih.gov

In the context of Neu5Acα2-6GalNAcα-pNP, this compound can serve as a substrate for sialidases (neuraminidases), enzymes that cleave sialic acid residues. The activity of these enzymes can be monitored by the release of pNP. Such assays are valuable for studying the substrate specificity of various sialidases. escholarship.org The general principle of a colorimetric assay using a pNP-tagged substrate is outlined in the table below.

Table 1: Principle of a Colorimetric Assay for Sialidase Activity

| Step | Description |

|---|---|

| 1. Incubation | The enzyme (e.g., sialidase) is incubated with the substrate (Neu5Acα2-6GalNAcα-pNP) in a suitable buffer. |

| 2. Enzymatic Cleavage | The sialidase hydrolyzes the glycosidic bond, releasing para-nitrophenol (pNP). |

| 3. Detection | The reaction is stopped, and the absorbance of the released p-nitrophenolate is measured at 400 nm. |

| 4. Quantification | The amount of released pNP is proportional to the enzyme activity. |

Fluorogenic assays, while not explicitly detailed for Neu5Acα2-6GalNAcα-pNP in the provided search results, would follow a similar principle but utilize a fluorescent leaving group instead of pNP, leading to a highly sensitive detection method suitable for high-throughput applications.

Utilization in High-Throughput Screening Methodologies for Enzyme Characterization

High-throughput screening (HTS) is a powerful tool for drug discovery and for characterizing large numbers of enzyme variants. nih.gov The use of chromogenic or fluorogenic substrates like Neu5Acα2-6GalNAcα-pNP is highly amenable to HTS formats, such as 96- or 384-well plates. escholarship.orgplos.orgfrontiersin.org These assays allow for the rapid screening of compound libraries for potential inhibitors of sialidases or for the directed evolution of these enzymes. researchgate.net

Fluorescence polarization (FP) is another HTS technique that has been successfully used to identify ligands for protein domains. plos.org In a hypothetical FP-based assay for a sialic acid-binding protein, a fluorescently labeled version of Neu5Acα2-6GalNAcα could be used. The binding of a protein to this probe would result in a high FP signal. Small molecules that displace the probe would lead to a decrease in the FP signal, allowing for the identification of potential inhibitors.

Genetically encoded screening methodologies are also emerging for the discovery and engineering of enzymes active on O-glycoproteins. researchgate.net A fluorescence resonance energy transfer (FRET) probe that is O-glycosylated can be used to screen for O-glycopeptidase activity. researchgate.net Similarly, a FRET-based probe incorporating the Neu5Acα2-6GalNAcα motif could be designed to screen for specific sialidases or sialyltransferases.

Table 2: High-Throughput Screening Methodologies

| Methodology | Principle | Application with Neu5Acα2-6GalNAcα-pNP |

|---|---|---|

| Colorimetric/Fluorogenic Assays | Enzymatic cleavage of a substrate releases a chromophore or fluorophore. | Screening for sialidase inhibitors or characterizing enzyme variants. escholarship.org |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescent probe upon binding to a larger molecule. | Identifying inhibitors of sialic acid-binding proteins that recognize the Neu5Acα2-6GalNAcα motif. plos.org |

| FRET-based Assays | Measures the transfer of energy between two fluorophores, which is dependent on their proximity. | Screening for enzymes that cleave or modify a FRET probe containing the Neu5Acα2-6GalNAcα structure. researchgate.net |

Design and Application of Glycan Microarrays for Specificity Profiling

Glycan microarrays have become an indispensable tool for high-throughput analysis of glycan-protein interactions and for determining the substrate specificity of glycosyltransferases. sinica.edu.twnih.govspringernature.com These arrays consist of a library of glycans covalently attached to a solid surface, such as a glass slide. sinica.edu.tw

The compound Neu5Acα2-6GalNAcα, as a key component of the sialyl-Tn antigen, would be an important feature on such an array. mdpi.comnih.gov By exposing the array to a fluorescently labeled lectin, antibody, or other glycan-binding protein (GBP), the binding specificity of the protein can be rapidly determined. sinica.edu.twnih.gov This has been used to profile the specificities of a wide range of GBPs, including C-type lectins, siglecs, and galectins. sinica.edu.tw

Furthermore, glycan microarrays can be used to screen the acceptor specificities of sialyltransferases. researchgate.net In this application, the array of glycans serves as potential acceptor substrates. The array is incubated with a sialyltransferase and a modified CMP-sialic acid donor, such as biotinylated CMP-Neu5Ac. researchgate.net The transfer of the biotinylated sialic acid to the acceptor glycans on the array can then be detected using a fluorescently labeled streptavidin conjugate. researchgate.net This method allows for the rapid generation of enzyme specificity profiles. researchgate.net

Table 3: Applications of Glycan Microarrays

| Application | Description | Relevance of Neu5Acα2-6GalNAcα |

|---|---|---|

| GBP Specificity Profiling | A fluorescently labeled GBP is incubated with the glycan array to determine its binding profile. sinica.edu.tw | To identify proteins that specifically recognize the sialyl-Tn antigen. |

| Sialyltransferase Specificity Screening | The array is incubated with a sialyltransferase and a labeled CMP-sialic acid donor to identify acceptor substrates. researchgate.net | To determine which sialyltransferases can synthesize the Neu5Acα2-6 linkage on GalNAc. |

| Neuraminidase Specificity Profiling | The array is treated with a neuraminidase, and the removal of sialic acids is detected using a lectin or antibody that binds to the underlying glycan. nih.gov | To identify neuraminidases that can cleave the Neu5Acα2-6GalNAcα linkage. |

Integration with Advanced Analytical Techniques for Glycosylation Analysis (e.g., LC-MS/MS, NMR Spectroscopy)

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the detailed structural characterization of glycans and for comprehensive glycosylation analysis.

LC-MS/MS is a highly sensitive technique used for the identification and quantification of glycans in complex biological samples. nih.govmdpi.com The compound Neu5Acα2-6GalNAcα can serve as a standard for developing LC-MS/MS methods to detect and quantify the sialyl-Tn antigen in biological samples, such as serum from cancer patients. mdpi.com This is crucial for biomarker discovery and validation.

NMR spectroscopy provides detailed structural information about glycans, including the anomeric configuration and linkage positions. nih.gov While challenging for complex mixtures, NMR is invaluable for the structural confirmation of synthesized glycan standards, including Neu5Acα2-6GalNAcα-pNP. nih.gov More recently, NMR-based methods have been developed for the rapid glycosylation profiling of serum samples, allowing for the detection of specific glycan motifs, including sialylated structures. nih.gov

The chemoenzymatic synthesis of pNP-tagged sialosides, including structures related to Neu5Acα2-6GalNAcα, allows for the production of well-defined standards for these advanced analytical techniques. escholarship.orgnih.gov The availability of these standards is critical for the accurate interpretation of data from glycomic analyses.

Table 4: Advanced Analytical Techniques in Glycosylation Analysis

| Technique | Application | Role of Neu5Acα2-6GalNAcα-pNP |

|---|---|---|

| LC-MS/MS | Identification and quantification of glycans in complex mixtures. nih.govmdpi.com | As a standard for method development and for the quantification of the sialyl-Tn antigen. |

| NMR Spectroscopy | Detailed structural elucidation of glycans. nih.gov | For structural confirmation of the synthesized compound and as a reference for identifying the sialyl-Tn motif in biological samples. nih.gov |

Advanced Research Applications of Neu5acα 2→6 Galnacα Pnp and Its Analogs

Strategic Design and Synthesis of Glycosylated Compounds for Biochemical Research

The availability of well-defined glycosylated compounds like Neu5Acα(2→6)GalNAcα-pNP is paramount for advancing our understanding of glycobiology. Researchers employ sophisticated synthetic strategies to construct these complex molecules, enabling detailed biochemical investigations.

Chemoenzymatic Synthesis: A powerful and increasingly popular approach is chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical methods. nih.gov One-pot multienzyme (OPME) systems have proven particularly efficient for creating structurally diverse sialosides. nih.gov These systems utilize a cascade of enzymatic reactions to build complex glycans from simpler precursors in a single reaction vessel, which is both time- and cost-effective. For instance, sialyltransferases, the enzymes responsible for attaching sialic acid to glycan chains, are cornerstones of these synthetic pathways. frontiersin.org The use of bacterial sialyltransferases in OPME systems has also been explored for the synthesis of sialidase inhibitors. nih.gov

| Synthesis Strategy | Key Features | Advantages | Relevant Enzymes |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic methods. | High stereoselectivity and regioselectivity, milder reaction conditions. | Sialyltransferases, Glycosyltransferases |

| One-Pot Multienzyme (OPME) Systems | Multiple enzymatic reactions in a single vessel. | Increased efficiency, reduced purification steps, cost-effective. | Sialyltransferases, Kinases, Sialic acid aldolase |

| Solid-Phase Synthesis | Glycan is assembled on an insoluble polymer support. tandfonline.com | Facilitates purification, allows for automation. | N/A (Chemical promoters used) |

Solid-Phase Synthesis: Another critical technique is solid-phase synthesis, which has been successfully applied to produce the sialyl-Tn antigen linked to an amino acid, such as serine (sialyl Tn-Ser). tandfonline.com In this method, the growing glycan chain is attached to a solid support, which simplifies the purification process after each reaction step. tandfonline.com This strategy is particularly useful for creating glycopeptides, which are essential for studying the interactions between glycans and proteins. nih.gov A key challenge in the synthesis of sialylated compounds is the creation of the sialic acid linkage, which can be addressed through the development of novel building blocks suitable for solid-phase peptide synthesis. nih.gov

The p-nitrophenyl (pNP) group on Neu5Acα(2→6)GalNAcα-pNP is a chromogenic reporter that is strategically included in the design. When cleaved by a glycosidase, it releases p-nitrophenol, which can be easily quantified by spectrophotometry, making it an excellent substrate for enzyme assays.

Application in Understanding Disease Mechanisms Associated with Aberrant Glycosylation

Aberrant glycosylation is a hallmark of many diseases, most notably cancer. The appearance of unusual glycan structures on the cell surface can dramatically alter cell signaling, adhesion, and immune recognition. Neu5Acα(2→6)GalNAcα-pNP and its core structure, the sTn antigen, are central to research in this area.

The sTn antigen is a truncated O-glycan that is overexpressed in numerous epithelial cancers, including gastric, colon, breast, lung, and prostate cancers. nih.gov Its presence is often correlated with poor prognosis and increased metastasis. nih.govnoaa.gov The synthesis of the sTn antigen is catalyzed by the sialyltransferase ST6GalNAc1. noaa.gov The upregulation of ST6GalNAc1 in cancer cells leads to the accumulation of sTn on the cell surface. mdpi.com Another related enzyme, ST6GalNAc2, has been identified as a potential metastasis suppressor in breast cancer. nih.gov

| Enzyme | Function | Role in Cancer |

| ST6GalNAc1 | Catalyzes the addition of sialic acid to GalNAc to form the sTn antigen. | Upregulated in many cancers, promoting tumor growth and metastasis. noaa.govmdpi.com |

| ST6GalNAc2 | Also a sialyltransferase involved in sTn synthesis. | Identified as a metastasis suppressor in breast cancer. nih.gov |

Role in Tumor Progression and Immune Evasion: The dense layer of negatively charged sialic acids on cancer cells, including the sTn antigen, is thought to contribute to tumor progression in several ways. It can mask the underlying cell surface antigens, helping cancer cells evade immune surveillance. nih.gov This "antigenic masking" can prevent recognition by immune cells like natural killer (NK) cells. frontiersin.org Furthermore, sialylated glycans can interact with sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells, which can transmit inhibitory signals and suppress the anti-tumor immune response. nih.gov The expression of sTn has also been linked to changes in cell adhesion, potentially facilitating the detachment of cancer cells from the primary tumor and promoting metastasis. nih.gov

The availability of synthetic Neu5Acα(2→6)GalNAcα-pNP allows researchers to:

Develop diagnostic assays: The sTn antigen is a promising biomarker for several cancers. nih.gov

Screen for inhibitors: Synthetic substrates can be used to screen for inhibitors of ST6GalNAc1, which could have therapeutic potential.

Study glycan-binding proteins: The compound can be used to investigate the binding specificities of lectins and antibodies that recognize the sTn antigen.

Research into Glycan-Based Biomaterials and Other Biotechnology Applications

The unique properties of sialylated glycans are being harnessed to create advanced biomaterials and for other biotechnological applications.

Glycan-Based Biomaterials: Hydrogels are water-swollen polymer networks that can be used for 3D cell culture and tissue engineering. sigmaaldrich.com By incorporating sialic acid-containing molecules into hydrogels, researchers can create materials that mimic the natural extracellular matrix. tib.eu For example, a thin hydrogel barrier linked to cell surface sialic acids has been shown to induce cancer cell death in vivo. nih.gov These "smart" biomaterials can be designed to control cell adhesion, proliferation, and differentiation.

Biotechnology Applications:

Glycan Microarrays: Defined sialoglycan structures, including those related to Neu5Acα(2→6)GalNAc, can be immobilized on surfaces to create glycan microarrays. frontiersin.org These arrays are powerful tools for high-throughput screening of glycan-protein interactions, which is crucial for identifying disease biomarkers and understanding host-pathogen interactions. nih.govnih.gov

Drug Delivery: The specific recognition of certain glycans by cell surface receptors can be exploited for targeted drug delivery. chemimpex.com Glycosylated nanoparticles or liposomes can be designed to deliver therapeutic agents specifically to cancer cells that overexpress a particular glycan, such as the sTn antigen.

Vaccine Development: The sTn antigen is a target for cancer vaccines. chemimpex.com Synthetic glycopeptides containing the sTn antigen can be used to elicit an immune response against cancer cells. nih.gov

| Application | Description |

| Glycan Microarrays | High-throughput platforms for studying glycan-protein interactions. frontiersin.org |

| Drug Delivery | Targeting drugs to cells based on their surface glycan expression. chemimpex.com |

| Vaccine Development | Using synthetic glycans to stimulate an immune response against cancer cells. chemimpex.com |

| Biomaterials | Creating hydrogels and other materials that mimic the extracellular matrix for cell culture and tissue engineering. tib.eunih.gov |

Future Directions and Emerging Research Avenues

Expanding the Repertoire of Synthetic Glycan Probes with Enhanced Specificity and Functionality

The development of novel synthetic glycan probes is crucial for a deeper understanding of the biological functions of sialoglycans like Neu5Ac|A(2-6)GalNAc-|A-pNP. Chemoenzymatic strategies, which combine the precision of enzymatic synthesis with the versatility of chemical methods, are at the forefront of this effort. escholarship.orgacs.orgnih.gov These approaches allow for the creation of structurally diverse sialosides, enabling researchers to systematically explore how modifications to the glycan structure affect its biological activity. escholarship.orgacs.org

One promising direction is the synthesis of analogs of this compound with altered sialic acid residues or modified aglycones. These analogs can be used to probe the binding specificity of sialic acid-binding proteins and to identify the key structural features required for molecular recognition. nih.govhku.hk Furthermore, the incorporation of functional groups, such as fluorescent tags or photo-crosslinkers, into these synthetic probes will facilitate the visualization and identification of their binding partners within complex biological systems.

The use of one-pot multienzyme (OPME) systems is another significant advancement in the synthesis of complex glycans. nih.gov These systems allow for the efficient, gram-scale production of sialylated glycans, which was previously a major bottleneck in the field. acs.orgbiorxiv.org By expanding the library of available synthetic glycan probes, researchers will be better equipped to investigate the nuanced roles of specific sialoglycans in cellular processes.

A key application of these synthetic probes is in the fabrication of glycan microarrays. These microarrays can be used to screen for interactions with a wide range of proteins, providing valuable insights into the binding partners of this compound and related structures. nih.gov This high-throughput approach will accelerate the discovery of novel glycan-binding proteins and help to elucidate the functional glycome.

Integration with Multi-Omics Technologies for Comprehensive Glycoproteomics and Glycolipidomics

To fully comprehend the biological significance of this compound, it is essential to integrate glycomic data with other "omics" technologies, such as proteomics, lipidomics, and transcriptomics. This multi-omics approach provides a holistic view of the cellular processes in which this sialoglycan is involved.

Glycoproteomics, which focuses on the analysis of glycoproteins, can be used to identify the specific proteins that are modified with this compound. By combining advanced mass spectrometry techniques with sophisticated bioinformatics tools, researchers can map the sites of glycosylation and quantify changes in glycosylation patterns under different physiological or pathological conditions.

Similarly, glycolipidomics aims to characterize the full complement of glycolipids in a cell or organism. Given that this compound can be a component of gangliosides, understanding its distribution and abundance in different lipid microdomains is crucial. glycobiology.org The integration of glycolipidomic data with information on membrane protein localization and function will shed light on the role of this sialoglycan in cell signaling and adhesion.

Transcriptomic analysis can reveal changes in the expression of genes encoding glycosyltransferases, the enzymes responsible for synthesizing glycan structures. By correlating these changes with alterations in the glycome, researchers can identify the key enzymatic players in the biosynthesis of this compound and understand how its expression is regulated at the transcriptional level.

The ultimate goal of this integrated approach is to construct comprehensive models of the cellular pathways in which this compound participates. This will provide a deeper understanding of its role in complex biological processes and may reveal novel biomarkers for disease diagnosis and prognosis.

Advanced Structural and Biophysical Characterization of Glycan-Enzyme and Glycan-Protein Complexes

A detailed understanding of the three-dimensional structure of this compound in complex with its binding partners is essential for elucidating the molecular basis of its biological function. Advanced structural and biophysical techniques are being employed to provide atomic-level insights into these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the conformation and dynamics of glycans in solution. nih.govresearchgate.net By analyzing the NMR spectra of this compound and its complexes with proteins, researchers can determine the conformation of the glycan when it is bound and identify the specific amino acid residues involved in the interaction.

X-ray crystallography provides high-resolution structural information on glycan-protein complexes in the solid state. Although obtaining well-diffracting crystals of these complexes can be challenging, successful structure determination can reveal the precise geometry of the binding site and the network of hydrogen bonds and van der Waals interactions that stabilize the complex.

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify the thermodynamics and kinetics of glycan-protein interactions. researchgate.netresearchgate.net These methods provide valuable data on the binding affinity, enthalpy, and entropy of the interaction, which can be used to understand the driving forces behind molecular recognition.

Computational modeling and molecular dynamics simulations complement these experimental techniques by providing a dynamic view of glycan-protein interactions. researchgate.net These simulations can be used to predict the binding modes of glycans to proteins and to explore the conformational landscape of the complex.

Collectively, these advanced structural and biophysical approaches will provide a detailed picture of how this compound is recognized by its binding partners, paving the way for the rational design of molecules that can modulate these interactions for therapeutic purposes.

Development of Novel Inhibitors and Modulators Targeting Glycosylation Pathways

Given the involvement of aberrant glycosylation in various diseases, including cancer, the development of inhibitors and modulators of glycosylation pathways is a promising therapeutic strategy. bioglyco.comnih.gov Research in this area is focused on identifying and validating novel drug targets within the biosynthetic pathways of sialoglycans like this compound.

Sialyltransferases, the enzymes that transfer sialic acid residues to glycans, are attractive targets for inhibitor development. frontiersin.orgmedchemexpress.com By blocking the activity of specific sialyltransferases, it may be possible to reduce the expression of cancer-associated sialoglycans and thereby inhibit tumor growth and metastasis. nih.govnih.gov The design of potent and selective sialyltransferase inhibitors is an active area of research, with efforts focused on both substrate analogs and small molecule inhibitors. mdpi.comnih.gov

The development of glycosylation inhibitors can also serve as valuable research tools to probe the functional consequences of altering specific glycan structures. nih.govnih.gov By selectively blocking the synthesis of this compound, researchers can investigate its specific roles in cellular processes without the confounding effects of global changes in glycosylation.

The identification of small molecules that can modulate the expression or function of specific glycosyltransferases is another emerging area of research. These modulators could offer a more nuanced approach to altering glycosylation patterns compared to complete inhibition of enzymatic activity. As our understanding of the regulation of glycosylation pathways improves, so too will our ability to develop targeted therapies that can correct glycosylation defects in disease.

Q & A

Q. What is the structural and functional significance of the Neu5Acα(2-6)GalNAc linkage in glycobiology?

The α2-6 sialylation of GalNAc is critical for mediating interactions with lectins (e.g., viral hemagglutinins) and enzymes involved in cellular signaling. This linkage is structurally distinct from α2-3 variants, influencing binding specificity in pathogens and immune responses. Analytical tools like DrawGlycan-SNFG can visualize the linkage orientation, aiding in hypothesis formulation for binding studies .

Q. What enzymatic methods are used to synthesize Neu5Acα(2-6)GalNAc-α-pNP?

The compound is synthesized using α2-6 sialyltransferases (e.g., EC 2.4.99.7) with CMP-Neu5Ac as the donor substrate and GalNAc-α-pNP as the acceptor. Reaction optimization includes pH control (5.2–7.4), temperature (37°C), and enzyme-to-substrate ratios. Post-synthesis, HPLC (>93% purity) and MALDI-TOF validate product integrity .

Q. How is Neu5Acα(2-6)GalNAc-α-pNP applied in lectin-binding assays?

It serves as a synthetic substrate to study lectin specificity, such as Sambucus sieboldiana agglutinin (SSA), which recognizes α2-6-linked sialic acids. Binding affinity (Ka ~10⁶–10⁷ M⁻¹) is quantified via microtiter plate assays or quartz-crystal microbalance techniques. Competitive inhibition assays using free Neu5Acα(2-6)GalNAc confirm specificity .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis yields for Neu5Acα(2-6)GalNAc-α-pNP?

Yields depend on donor/acceptor stoichiometry, enzyme stability, and reaction time. Parallel small-scale trials (e.g., varying CMP-Neu5Ac:GalNAc ratios from 1:1 to 3:1) identify optimal conditions. Immobilized enzymes on NHS-activated Sepharose improve reusability and reduce batch variability. Real-time monitoring via LC-MS/MS ensures reaction progression without premature termination .

Q. What advanced techniques resolve α2-3 vs. α2-6 sialic acid linkage ambiguities in mass spectrometry data?

Two-step derivatization distinguishes linkages: (1) Lactone formation for α2-3-linked Neu5Ac (hydrolyzes to amidation), and (2) Dimethylamidation for α2-6-linked Neu5Ac. MALDI-TOF detects mass shifts (–0.984 Da for α2-3; +27.047 Da for α2-6). Cross-validation with linkage-specific sialidases (e.g., S. pneumoniae α2-3 sialidase) enhances accuracy .

Q. How should contradictory results in binding assays using Neu5Acα(2-6)GalNAc-α-pNP be analyzed?

Systematically evaluate confounding factors:

- Lectin purity : Validate via SDS-PAGE and Western blot.

- Substrate presentation : Ensure proper immobilization (e.g., Sepharose beads vs. free glycans).

- Buffer interference : Test ionic strength/pH effects on binding kinetics.

- Control experiments : Include α2-3-linked analogs and desialylated substrates. Statistical tools like ANOVA or Bayesian inference quantify reproducibility .

Methodological Best Practices

Q. How to document synthesis protocols for reproducibility in glycobiology studies?

Follow Beilstein Journal guidelines:

- Detail enzyme sources (vendor, lot number), reaction buffers (exact molarity, pH), and purification steps (HPLC gradients, column specifications).

- Report yields as molar percentages (±SD from ≥3 replicates).

- Provide raw spectral data (NMR, MS) in supplementary materials with accession codes .

Q. What ethical considerations apply when publishing studies involving synthetic glycans?

- Disclose funding sources and conflicts of interest.

- Adhere to institutional review for hazardous material handling.

- Cite prior work on similar compounds (e.g., Neu5Acα(2-3)Galβ-pNP) to contextualize novelty .

Data Interpretation and Validation

Q. How to validate the specificity of α2-6 sialyltransferases used in synthesis?

Use acceptor-substrate analogs (e.g., Galβ-pNP vs. GalNAc-α-pNP) in control reactions. MALDI-TOF or ESI-MS detects unintended byproducts (e.g., α2-3 linkages). Kinetic assays (Km, Vmax) compare enzyme efficiency across substrates .

Q. What statistical frameworks are recommended for analyzing glycan-lectin binding data?

Fit binding curves using nonlinear regression (e.g., one-site vs. two-site models in GraphPad Prism). Bootstrap resampling estimates confidence intervals for Ka values. For heterogeneous data (e.g., multiple lectin isoforms), hierarchical Bayesian models account for variability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.